2,6-Diethyl-2,3,6-trimethylpiperidine

Beschreibung

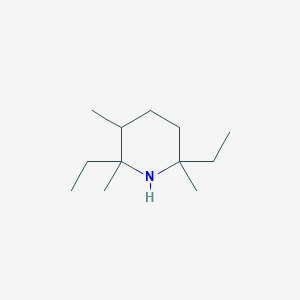

2,6-Diethyl-2,3,6-trimethylpiperidine is a highly substituted piperidine derivative characterized by ethyl groups at the 2- and 6-positions and methyl groups at the 2-, 3-, and 6-positions of the six-membered heterocyclic ring. The compound’s steric and electronic properties are influenced by the combined effects of ethyl and methyl substituents, which may modulate its reactivity, solubility, and biological activity compared to simpler piperidines.

Eigenschaften

CAS-Nummer |

61746-12-1 |

|---|---|

Molekularformel |

C12H25N |

Molekulargewicht |

183.33 g/mol |

IUPAC-Name |

2,6-diethyl-2,3,6-trimethylpiperidine |

InChI |

InChI=1S/C12H25N/c1-6-11(4)9-8-10(3)12(5,7-2)13-11/h10,13H,6-9H2,1-5H3 |

InChI-Schlüssel |

PUVUYZAAQWYJNL-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1(CCC(C(N1)(C)CC)C)C |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Piperidine derivatives exhibit diverse applications depending on substituent patterns. Below is a comparative analysis of 2,6-Diethyl-2,3,6-trimethylpiperidine with structurally related compounds:

Table 1: Structural and Functional Comparison of Piperidine Derivatives

Key Findings :

Steric Effects :

- The 2,6-diethyl and 2,3,6-trimethyl groups in the target compound likely impose significant steric hindrance, reducing its nucleophilicity compared to 2,6-dimethylpiperidine. This could limit its utility in catalysis but enhance stability in hydrophobic environments .

- In contrast, 2,6-dimethylpiperidine is widely employed in polymer chemistry due to its accessible nitrogen center, which facilitates coordination with metal catalysts .

Lipophilicity and Bioactivity: Ethyl substituents generally increase lipophilicity compared to methyl groups, as seen in dihydropyridine calcium channel blockers (e.g., ). Glutethimide’s phenyl and ethyl groups exemplify how bulky substituents enhance pharmacological activity by optimizing drug-receptor interactions .

Catalytic Performance :

- Piperidine derivatives with fewer substituents (e.g., 2,6-dimethylpiperidine) are preferred in polymerization processes due to lower steric demands .

- Highly substituted analogs like this compound may instead find niche roles in asymmetric catalysis or as stabilizing ligands.

Thermal and Physical Properties :

- Methyl groups typically lower boiling points compared to ethyl substituents. For example, 2,6-dimethylpiperidine boils at ~135°C, while ethyl-substituted analogs (e.g., 2,6-diethylpiperidine) likely have higher boiling points due to increased molecular weight and van der Waals interactions .

Notes

Data Limitations : Direct experimental data on this compound are scarce. Comparisons are inferred from structurally related compounds.

Pharmacological Potential: Piperidine derivatives with multiple alkyl groups (e.g., 3,5-dimethyl-2,6-diphenylpiperidine) show promise in medicinal chemistry, suggesting avenues for further research on the target molecule .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.